molecular formula C6H13ClN2O2 B232193 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride CAS No. 17224-46-3

3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride

Cat. No. B232193
CAS RN: 17224-46-3
M. Wt: 180.63 g/mol
InChI Key: OSLZTCJHQUDKNL-NAFXZHHSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride, also known as DMABN, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of applications, including organic synthesis, biochemical assays, and drug discovery. DMABN is a powerful tool for researchers in the fields of chemistry, biochemistry, and pharmacology, and its use has led to many important discoveries.

Mechanism of Action

The mechanism of action of 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride is complex and not fully understood. It is known to react with aldehydes and ketones, forming stable oximes. This reaction is the basis for many of the applications of 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride in organic synthesis and biochemical assays. 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage. 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of applications. It is also highly soluble in water and other polar solvents, which makes it easy to work with. However, there are also some limitations to the use of 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride. It can be toxic in high doses, and care must be taken when handling it. Additionally, it can be difficult to obtain in large quantities, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research involving 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride. One area of interest is the development of new synthetic methods using 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride as a reagent. Another area of interest is the use of 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride in drug discovery, particularly for the development of new neuroprotective agents. Additionally, the antioxidant and anti-inflammatory properties of 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride may make it useful in the treatment of a variety of diseases, and further research in this area is warranted.

Synthesis Methods

3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride can be synthesized using a variety of methods, including the reaction of butanone with hydroxylamine hydrochloride and dimethylamine. The reaction is typically carried out in the presence of a catalyst, such as sodium acetate or sodium hydroxide. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.

Scientific Research Applications

3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride is widely used in scientific research as a reagent for a variety of applications. It is commonly used in organic synthesis as a source of the nitrosobutane functional group. It is also used in biochemical assays as a reagent for the detection of aldehydes and ketones. 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride is also used in drug discovery as a tool for identifying potential drug candidates.

properties

CAS RN

17224-46-3

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

[(2Z)-2-hydroxyimino-3-oxobutyl]-dimethylazanium;chloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-5(9)6(7-10)4-8(2)3;/h10H,4H2,1-3H3;1H/b7-6-;

InChI Key

OSLZTCJHQUDKNL-NAFXZHHSSA-N

Isomeric SMILES

CC(=O)/C(=N\O)/C[NH+](C)C.[Cl-]

SMILES

CC(=O)C(=NO)C[NH+](C)C.[Cl-]

Canonical SMILES

CC(=O)C(=NO)C[NH+](C)C.[Cl-]

synonyms

4-dimethylamino-3-hydroxyimino-2-butanone
isonitrozine
izonitrozine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.